molecular formula C15H18N4O4S B2815153 N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105206-42-5

N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide

Cat. No.: B2815153
CAS No.: 1105206-42-5
M. Wt: 350.39
InChI Key: ONMLDNUSAICXKA-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is a complex organic compound that features a unique combination of furan, thieno[3,4-c]pyrazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Attachment of the Methoxyacetamido Group:

    Furan-2-ylmethyl Substitution: The final step involves the substitution of the furan-2-ylmethyl group, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.

    Reduction: The thieno[3,4-c]pyrazole core can be reduced under hydrogenation conditions, affecting the double bonds within the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: Reduced thieno[3,4-c]pyrazole derivatives.

    Substitution Products: Various substituted acetamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: Used in the study of enzyme interactions and receptor binding.

Industry

    Polymer Science: Potential use in the synthesis of novel polymers with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and thieno[3,4-c]pyrazole moieties can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide: Similar structure but with an amino group instead of the methoxyacetamido group.

    N-(furan-2-ylmethyl)-2-(3-(2-hydroxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide: Contains a hydroxyacetamido group instead of the methoxyacetamido group.

Uniqueness

N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide is unique due to the presence of the methoxyacetamido group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[(2-methoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-22-7-14(21)17-15-11-8-24-9-12(11)18-19(15)6-13(20)16-5-10-3-2-4-23-10/h2-4H,5-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMLDNUSAICXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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